N-(5-fluoropyridin-2-yl)-1,3-thiazole-4-carboxamide N-(5-fluoropyridin-2-yl)-1,3-thiazole-4-carboxamide
Brand Name: Vulcanchem
CAS No.: 1498694-03-3
VCID: VC3079091
InChI: InChI=1S/C9H6FN3OS/c10-6-1-2-8(11-3-6)13-9(14)7-4-15-5-12-7/h1-5H,(H,11,13,14)
SMILES: C1=CC(=NC=C1F)NC(=O)C2=CSC=N2
Molecular Formula: C9H6FN3OS
Molecular Weight: 223.23 g/mol

N-(5-fluoropyridin-2-yl)-1,3-thiazole-4-carboxamide

CAS No.: 1498694-03-3

Cat. No.: VC3079091

Molecular Formula: C9H6FN3OS

Molecular Weight: 223.23 g/mol

* For research use only. Not for human or veterinary use.

N-(5-fluoropyridin-2-yl)-1,3-thiazole-4-carboxamide - 1498694-03-3

Specification

CAS No. 1498694-03-3
Molecular Formula C9H6FN3OS
Molecular Weight 223.23 g/mol
IUPAC Name N-(5-fluoropyridin-2-yl)-1,3-thiazole-4-carboxamide
Standard InChI InChI=1S/C9H6FN3OS/c10-6-1-2-8(11-3-6)13-9(14)7-4-15-5-12-7/h1-5H,(H,11,13,14)
Standard InChI Key RRDNVANXXHVANU-UHFFFAOYSA-N
SMILES C1=CC(=NC=C1F)NC(=O)C2=CSC=N2
Canonical SMILES C1=CC(=NC=C1F)NC(=O)C2=CSC=N2

Introduction

Chemical Properties and Structure

Molecular Characteristics

N-(5-fluoropyridin-2-yl)-1,3-thiazole-4-carboxamide is characterized by the molecular formula C9H6FN3OS and a molecular weight of 223.23 g/mol. The compound is registered with CAS number 1498694-03-3, which serves as its unique identifier in chemical databases. The structure consists of three main components: a thiazole ring, an amide linkage, and a fluorinated pyridine ring, creating a well-defined three-dimensional architecture with specific electronic properties.

The presence of nitrogen and sulfur atoms in the thiazole ring, combined with the fluorinated pyridine, creates an electron-rich system with potential for multiple types of intermolecular interactions. These structural features contribute to the compound's ability to engage with biological targets through hydrogen bonding, π-π stacking, and other non-covalent interactions.

Physical and Chemical Properties

The physical and chemical properties of N-(5-fluoropyridin-2-yl)-1,3-thiazole-4-carboxamide are summarized in Table 1, providing essential information for researchers interested in working with this compound.

PropertyValue
Molecular FormulaC9H6FN3OS
Molecular Weight223.23 g/mol
CAS Number1498694-03-3
Standard InChIInChI=1S/C9H6FN3OS/c10-6-1-2-8(11-3-6)13-9(14)7-4-15-5-12-7/h1-5H,(H,11,13,14)
Standard InChIKeyRRDNVANXXHVANU-UHFFFAOYSA-N
SMILESC1=CC(=NC=C1F)NC(=O)C2=CSC=N2

The presence of fluorine in the molecule enhances its lipophilicity and metabolic stability, which are desirable properties for drug candidates. These characteristics potentially improve the compound's bioavailability and pharmacokinetic profile, making it an interesting candidate for medicinal chemistry research.

Synthesis Methods

Standard Synthetic Approaches

The synthesis of N-(5-fluoropyridin-2-yl)-1,3-thiazole-4-carboxamide typically involves the coupling of a fluorinated pyridine derivative with a thiazole carboxylic acid or its derivatives. This synthetic approach allows for the formation of the critical amide bond that connects the two heterocyclic moieties. The general synthetic pathway often employs standard amide coupling conditions, utilizing coupling reagents to facilitate the reaction.

One potential synthetic route involves the activation of thiazole-4-carboxylic acid using coupling agents such as carbonyldiimidazole (CDI), followed by reaction with 2-amino-5-fluoropyridine. Alternative approaches may include the use of acid chlorides or other activated carboxylic acid derivatives to achieve the desired amide formation.

Structure-Activity Relationship Analysis

Impact of Structural Features

The biological activities of N-(5-fluoropyridin-2-yl)-1,3-thiazole-4-carboxamide are likely influenced by specific structural features that determine its interactions with biological targets. The thiazole ring provides a rigid scaffold with specific electronic properties due to the presence of nitrogen and sulfur atoms. These heteroatoms create potential hydrogen bonding sites and influence the electron distribution across the molecule.

The fluorine substitution on the pyridine ring introduces unique electronic and steric effects that can significantly impact the compound's biological activity. Fluorine is known to enhance lipophilicity, increase metabolic stability, and alter the electronic properties of aromatic rings, which can lead to improved binding interactions with target proteins.

Comparison with Related Compounds

To better understand the potential activities of N-(5-fluoropyridin-2-yl)-1,3-thiazole-4-carboxamide, it is valuable to examine structurally related compounds with established biological activities. Table 2 presents a comparison of this compound with selected related structures that have demonstrated biological activities.

Compound ClassStructural FeaturesReported ActivitiesReference
N-(5-fluoropyridin-2-yl)-1,3-thiazole-4-carboxamideThiazole-4-carboxamide linked to 5-fluoropyridinePotential medicinal chemistry applications
2-Aminothiazole derivatives2-amino group on thiazole ringAnticancer, antioxidant activities
1,3,4-Thiadiazole derivativesThiadiazole ring systemCytotoxic properties against cancer cell lines
Pyrazol-4-yl-heterocyclyl-carboxamide compoundsPyrazole ring with carboxamide linkageVarious biological activities

This comparative analysis suggests that N-(5-fluoropyridin-2-yl)-1,3-thiazole-4-carboxamide may share biological activities with these related compounds, though specific studies would be necessary to confirm its exact pharmacological profile .

Research Applications and Future Perspectives

Future Research Directions

Future research on N-(5-fluoropyridin-2-yl)-1,3-thiazole-4-carboxamide may focus on several key areas:

  • Comprehensive biological evaluation to identify specific therapeutic applications

  • Structure-activity relationship studies to optimize biological activity

  • Development of synthetic methodologies for more efficient preparation

  • Investigation of specific binding interactions with biological targets

  • Exploration of potential drug delivery systems to enhance bioavailability

These research directions would provide valuable insights into the compound's potential applications and contribute to the development of novel therapeutic agents based on this structural scaffold .

Analytical Methods and Characterization

Spectroscopic Identification

The characterization of N-(5-fluoropyridin-2-yl)-1,3-thiazole-4-carboxamide typically involves various spectroscopic techniques that provide information about its structure and purity. Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H NMR, 13C NMR, and 19F NMR, offers detailed information about the compound's structural features and confirms the presence of the fluorine atom in the pyridine ring.

Mass spectrometry provides accurate mass determination, with the expected molecular ion peak at m/z 223.23, corresponding to the compound's molecular weight. Infrared (IR) spectroscopy reveals characteristic absorption bands for the amide carbonyl group, typically around 1650-1700 cm-1, and other functional groups present in the molecule.

Chromatographic Methods

The development of specific analytical methods for this compound is essential for quality control in research applications and potential future pharmaceutical development. These methods ensure consistent purity and identity of the compound across different batches and research studies.

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